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molecular formula C6H8O2 B043130 1,4-Cyclohexanedione CAS No. 637-88-7

1,4-Cyclohexanedione

Cat. No. B043130
M. Wt: 112.13 g/mol
InChI Key: DCZFGQYXRKMVFG-UHFFFAOYSA-N
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Patent
US07456424B2

Procedure details

5,11-Dihydridoindolo[3,2-b]carbazole was synthesized by double Fischer indolization starting from phenylhydrazine and 1,4-cyclohexanedione according to the method described in B. Robinson, J. Chem. Soc. 1963, 3097-3099.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=O)[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1>>[CH:3]1[CH:4]=[CH:5][CH:6]=[C:1]2[NH:7][C:10]3[C:9](=[CH:14][C:13]4[NH:7][C:1]5[C:6]([C:12]=4[CH:11]=3)=[CH:5][CH:4]=[CH:3][CH:2]=5)[C:2]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CC1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C2C(=CC=C1)NC=1C2=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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